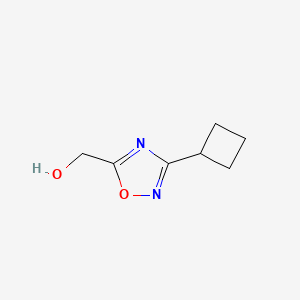
(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methanol is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol It is characterized by the presence of a cyclobutyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a methanol group
Mechanism of Action
Target of Action
The targets of 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound and its functional groups. Some 1,2,4-oxadiazoles have been studied for their anti-infective properties , suggesting they may interact with enzymes or proteins essential to the survival of bacteria or viruses.
Mode of Action
The mode of action of 1,2,4-oxadiazoles also depends on the specific compound. They may inhibit the function of their target protein or enzyme, disrupt cell membrane integrity, or interfere with DNA or RNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methanol typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the cyclobutyl and methanol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyclobutylcarboxylic acid hydrazide with an appropriate nitrile oxide can yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The hydrogen atoms on the cyclobutyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-Cyclobutyl-1,2,4-oxadiazol-5-yl)formaldehyde or (3-Cyclobutyl-1,2,4-oxadiazol-5-yl)carboxylic acid .
Scientific Research Applications
(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methanol has several applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Comparison with Similar Compounds
Similar Compounds
(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol: Similar structure but different positioning of the methanol group.
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine: Contains a piperidine ring instead of a methanol group.
Uniqueness
(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(3-cyclobutyl-1,2,4-oxadiazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-4-6-8-7(9-11-6)5-2-1-3-5/h5,10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOUCAGYHVSFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2487989.png)
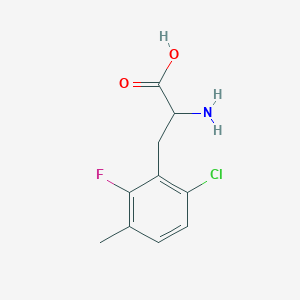
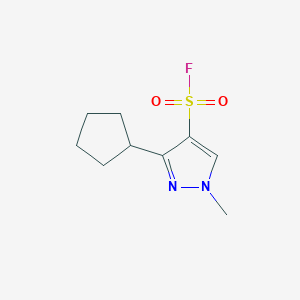
![1-(2,3-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2487993.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2487994.png)
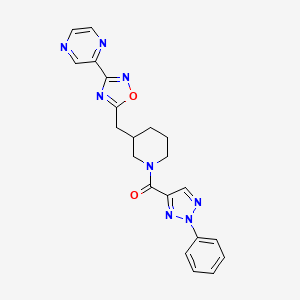
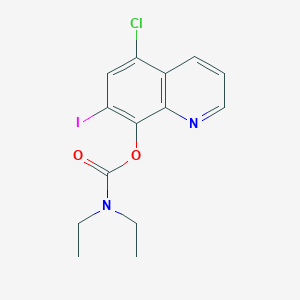

![5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide](/img/structure/B2488000.png)
![[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2488001.png)
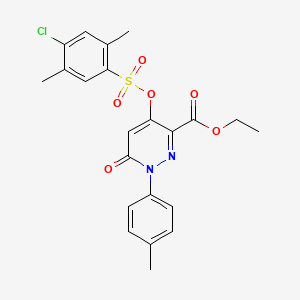
![1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B2488004.png)


